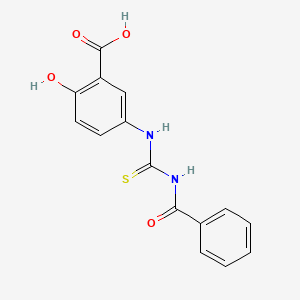
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is a compound that belongs to the class of thiourea derivatives . Thiourea and its derivatives have been widely used in research and technological applications such as in the pharmaceutical industry, as catalysts in chemical reactions, and for extraction of toxic metals using a solid supported liquid membrane system .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(3-Benzoylthioureido)benzoic acid, has been reported. It was synthesized from the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate . The title compound was characterized by elemental analysis, MS, FT-IR, 1H-NMR, 13C-NMR, and UV–Visible techniques .Molecular Structure Analysis
The structure of the compound has been examined crystallographically . The title compound crystallizes in the triclinic space group P -1 with a = 3.969 (1), b = 13.039 (1), c = 13.504 (1) Å, α = 96.50 (1)°, β = 92.25 (1)°, γ = 94.94 (1), V = 691.0 (1) Å 3 and D x = 1.444 g cm −3, respectively .Chemical Reactions Analysis
Thiourea and its derivatives are known to exist as tautomeric forms due to intramolecular proton shifts between the thioketo-sulfur and the amine-nitrogen, via intramolecular hydrogen bonding N–H···S or S–H···N . They have been used as ligands in the formation of metal complexes .Scientific Research Applications
- Applications :
- Crystallography : The compound’s crystal structure has been examined, revealing its arrangement in the triclinic space group P-1 .
Metal Complex Formation and Coordination Chemistry
Anti-Amoebic Properties
Structural Characterization
Hydrogen Bonding and Tautomeric Equilibrium
Pharmaceutical Applications
Corrosion Inhibition Studies
Mechanism of Action
Target of Action
The primary target of 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is the Sterol-regulatory element binding proteins (SREBPs), which are major transcription factors that regulate liver lipid biosynthesis . This compound has been shown to inhibit the SREBP-1c pathway .
Mode of Action
The compound interacts with its targets by inhibiting the activity of SRE-containing promoter in a dose-dependent manner . This interaction results in a significant reduction in the mRNA levels of SREBP-1C and SREBP-2, and their downstream genes .
Biochemical Pathways
The affected biochemical pathway is the SREBP-1c pathway, which regulates lipid biosynthesis in the liver . The compound’s action leads to a dose-dependent increase in the phosphorylation of AMPK and regulatory-associated protein of mTOR (Raptor), and suppresses the phosphorylation of mTOR in insulin-treated hepatocytes . This suggests that the lipid-lowering effects of the compound may result from the suppression of mTORC1, which regulates SREBP-1c transcription .
Pharmacokinetics
It’s worth noting that the compound’s lipid-lowering effects were observed in diet-induced obesity (dio) mice that were treated with the compound (15 mg·kg-1·d-1, po) for 7 weeks .
Result of Action
The molecular and cellular effects of the compound’s action include amelioration of lipid metabolism and improved glucose tolerance in DIO mice . In HepG2 cells and insulin-treated hepatocytes, the compound dose-dependently inhibited lipid synthesis . Furthermore, the compound increased the ADP/ATP ratio in insulin-treated hepatocytes .
Action Environment
The compound’s effects were observed in the context of diet-induced obesity in mice , suggesting that diet and metabolic state may influence its efficacy.
properties
IUPAC Name |
5-(benzoylcarbamothioylamino)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c18-12-7-6-10(8-11(12)14(20)21)16-15(22)17-13(19)9-4-2-1-3-5-9/h1-8,18H,(H,20,21)(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXWNCFSXXHNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzoylthioureido)-2-hydroxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

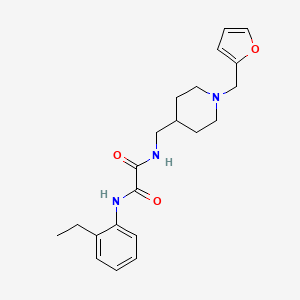

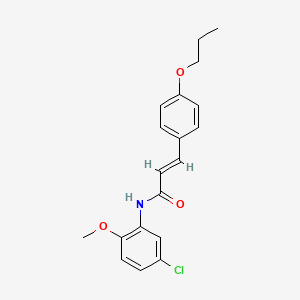
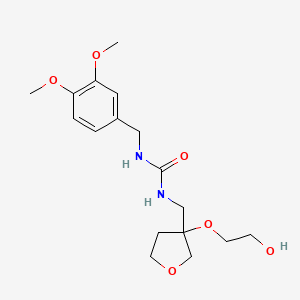
![Tert-butyl 3-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2825112.png)
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2825114.png)
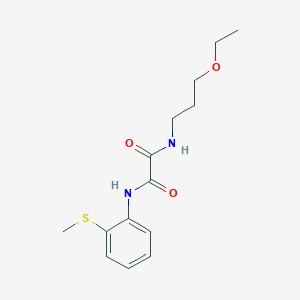
![(Z)-4-acetyl-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825119.png)
![2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2825121.png)
![N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2825122.png)
![1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2825124.png)
![3-{[3-(Dimethylamino)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2825125.png)

